molecular formula C5H5ClN2O B157567 3-Chloro-6-methoxypyridazine CAS No. 1722-10-7

3-Chloro-6-methoxypyridazine

Cat. No. B157567
CAS RN: 1722-10-7
M. Wt: 144.56 g/mol
InChI Key: XBJLKXOOHLLTPG-UHFFFAOYSA-N
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Description

3-Chloro-6-methoxypyridazine is a biochemical reagent that can be used as a biological material or organic compound for life science related research .


Synthesis Analysis

3-Chloro-6-methoxypyridazine undergoes regioselective metallation using various lithium alkylamides, temperatures, and solvents (THF and ether). It was lithiated using lithium 2,2,6,6-tetramethylpiperidide during the synthesis of minaprine .


Molecular Structure Analysis

The molecular formula of 3-Chloro-6-methoxypyridazine is C5H5ClN2O, and its molecular weight is 144.559 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

3-Chloro-6-methoxypyridazine undergoes regioselective metallation using various lithium alkylamides, temperatures, and solvents (THF and ether). It was lithiated using lithium 2,2,6,6-tetramethylpiperidide during the synthesis of minaprine .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Chloro-6-methoxypyridazine include a molecular weight of 144.559 and a molecular formula of C5H5ClN2O .

Scientific Research Applications

Synthesis of Minaprine

3-Chloro-6-methoxypyridazine is utilized in the synthesis of minaprine, a drug that has been studied for its potential antidepressant properties. The compound undergoes lithiation using lithium 2,2,6,6-tetramethylpiperidide, which is a critical step in forming the minaprine structure .

Preparation of α-Aryl-α-(pyridazin-3-yl)-acetonitriles

Another application involves the preparation of α-aryl-α-(pyridazin-3-yl)-acetonitriles. These compounds are of interest due to their potential pharmacological activities, and 3-Chloro-6-methoxypyridazine serves as a precursor in their synthesis .

Regioselective Metallation

The compound is known for undergoing regioselective metallation using various lithium alkylamides. This process is significant in the field of organic chemistry as it allows for the selective introduction of metal ions into specific positions on the pyridazine ring, which can then be used for further chemical transformations .

Functionalization of Pyridazine Scaffold

3-Chloro-6-methoxypyridazine can also be used in the functionalization of the pyridazine scaffold. This involves selective metalations and cross-coupling reactions that enable the introduction of different functional groups onto the pyridazine ring, expanding its utility in synthesizing diverse organic compounds .

Safety and Hazards

3-Chloro-6-methoxypyridazine may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

properties

IUPAC Name

3-chloro-6-methoxypyridazine
Source PubChem
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InChI

InChI=1S/C5H5ClN2O/c1-9-5-3-2-4(6)7-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJLKXOOHLLTPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10169213
Record name 3-Chloro-6-methoxypyridazine
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Molecular Weight

144.56 g/mol
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Product Name

3-Chloro-6-methoxypyridazine

CAS RN

1722-10-7
Record name 3-Chloro-6-methoxypyridazine
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Synthesis routes and methods I

Procedure details

A 0.5 M sodium methoxide methanol solution (NaOMe in MeOH, 7.4 mL, 3.69 mmol) was slowly added to an anhydrous tetrahydrofuran (12 mL) solution having 3,6-dichloropyridazine (107, 500 mg, 3.36 mmol) dissolved therein, stirred at room temperature for one hour, followed by adding water. Organic compounds were extracted with ethyl acetate. Then, the recovered organic solution was washed with an aqueous solution of saturated sodium chloride and evaporated after a treatment with sodium sulfate. Purification was performed by column chromatograph to give the target compound 3-methoxy-6-chloropyridazine (108a, 436 mg, 90%) as a white solid.
Name
sodium methoxide methanol
Quantity
7.4 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Sodium (4.8 g, 0.21 mol) is added portion-wise to MeOH (200 ml) with stirring. After a clear solution is formed, it is added slowly to a solution of 3,6-dichloro-pyridazine (29.6 g, 0.2 mol) in MeOH (200 ml). After addition, the mixture is heated at reflux for 3 h, then cooled and concentrated under reduced pressure. EtOAc and water are added. The organic layer is separated, dried and concentrated under reduced pressure to give 26.4 g of 3-chloro-6-methoxy-pyridazine as a white solid.
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
29.6 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the common synthetic routes for producing 3-Chloro-6-methoxypyridazine?

A: 3-Chloro-6-methoxypyridazine serves as a valuable precursor in organic synthesis. One efficient method involves a microwave-assisted reaction using 3,6-dichloropyridazine as the starting material []. This approach, conducted in environmentally friendly ionic liquids, offers advantages such as reduced reaction time and potential for recycling the ionic liquid solvent.

Q2: What are the applications of 3-Chloro-6-methoxypyridazine in synthetic chemistry?

A: This compound is a valuable building block for synthesizing a variety of aryl- and heteroarylpyridazines []. These molecules are of interest due to their potential biological activities and applications in pharmaceutical and materials science. Researchers have successfully utilized 3-Chloro-6-methoxypyridazine in nickel-catalyzed electrochemical cross-coupling reactions, demonstrating its versatility in constructing complex molecules [].

Q3: What computational studies have been conducted on 3-Chloro-6-methoxypyridazine?

A: Density Functional Theory (DFT) calculations have been employed to investigate the structural, vibrational, electronic, and NMR spectral properties of 3-Chloro-6-methoxypyridazine []. These computational studies provide valuable insights into the compound's electronic structure, molecular geometry, and spectroscopic behavior.

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